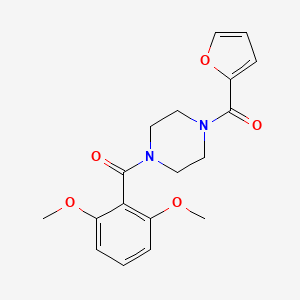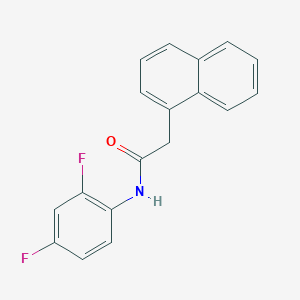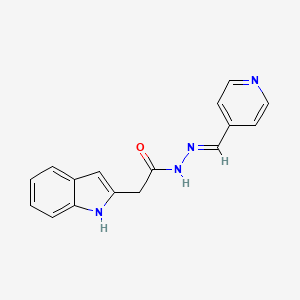![molecular formula C18H23N3O2 B5601942 4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)
4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions under specific conditions, such as the Bischler-Napieralski reaction, to form complex structures like 3-arylmethylidene-4,5-dihydro-3H-pyrazoles. These methods highlight the versatility of synthesis techniques in obtaining structurally diverse benzamides and related heterocycles (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
X-ray crystallographic analysis plays a crucial role in confirming the molecular structure of synthesized compounds. For instance, the structure of specific benzamide derivatives has been established as E-isomers, demonstrating the importance of structural determination in understanding compound behavior and properties (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
The chemical reactivity and properties of benzamides and similar compounds are influenced by their functional groups and molecular structure. For example, reactions involving pyrazole or indazole nuclei with benzamides have shown potential biological activities, highlighting the chemical versatility and potential therapeutic applications of these molecules (Raffa et al., 2019).
Physical Properties Analysis
The physical properties of compounds like 4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide can be inferred from similar structures, where solubility, melting points, and crystalline forms are determined through experimental methods. These properties are crucial for understanding the compound's behavior in various environments and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives or undergoing transformations, are key areas of study. For benzamide derivatives, their interaction with various reagents and conditions can lead to a wide range of products with diverse biological activities and applications.
科学的研究の応用
Synthesis and Structural Studies
- Enaminones, including isomers related to the chemical structure of interest, have been synthesized and analyzed for their molecular structures using techniques like NMR spectroscopy and X-ray crystallography. These compounds exhibit intriguing intramolecular hydrogen bonds and weak hydrogen bonds in their crystal structures (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Biological Activity
- Derivatives of related compounds have been synthesized and tested for their biological activities, such as anti-influenza A virus activity. Certain benzamide-based compounds showed significant activity against bird flu influenza, highlighting the potential of similar compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Activity
- Some derivatives, such as 3-hydroxy-4-oxo-4H-pyran-2-carboxamide, have demonstrated antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Aytemi̇r, Erol, Hider, & Özalp, 2003).
Antihypertensive Activity
- Related compounds, like 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, have been synthesized and evaluated for their antihypertensive activities, indicating potential applications in cardiovascular drug development (Cassidy et al., 1992).
Antihyperglycemic Agents
- Studies on pyrazoles and pyrazolones, chemically related to the compound , have shown promise as potent antihyperglycemic agents. These studies expand the understanding of the potential therapeutic applications of similar compounds (Kees et al., 1996).
特性
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-(1-pyrazin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13(16-12-19-10-11-20-16)21-17(22)15-6-4-14(5-7-15)8-9-18(2,3)23/h4-7,10-13,23H,8-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUACWXBIXVCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)C2=CC=C(C=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)
![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)
![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)


![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
